Distearate d'hydroxyaluminium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

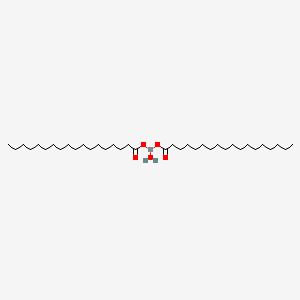

Hydroxyaluminum distearate is a chemical compound with the molecular formula C36H71AlO5 and a molecular weight of 610.93 g/mol . It is a white powder that is insoluble in water, alcohol, and ether but forms a gel with aliphatic and aromatic hydrocarbons . This compound is commonly used as a thickener in paints, inks, and greases, a water repellent, a lubricant in plastics and cordage, and in cement production .

Applications De Recherche Scientifique

Hydroxyaluminum distearate has a wide range of applications in scientific research, including:

Mécanisme D'action

Target of Action

Hydroxyaluminum distearate is a complex compound that has a variety of applications in different industries It’s known that in the pharmaceutical industry, it reduces friction between particles, allowing for easier tablet compression .

Mode of Action

The mode of action of Hydroxyaluminum distearate varies depending on its application. In the pharmaceutical industry, it acts as a lubricant, reducing friction between particles and facilitating easier tablet compression . This interaction with its targets results in smoother processing and production of pharmaceutical products.

Biochemical Pathways

It’s known that the compound plays a role in the manufacturing process of various products, including paints, inks, greases, and pharmaceuticals . It forms a gel with aliphatic and aromatic hydrocarbons , which may influence various biochemical processes.

Pharmacokinetics

It’s known that the compound is a white powder that is insoluble in water, alcohol, and ether . This suggests that its bioavailability may be influenced by these properties.

Result of Action

Its role as a lubricant in the pharmaceutical industry suggests that it may facilitate the production process and improve the quality of the final product .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Hydroxyaluminum distearate. For instance, its insolubility in water, alcohol, and ether suggests that its effectiveness may be influenced by the presence of these substances. Additionally, market dynamics, including raw material availability, regulatory changes, and economic conditions, can also impact the production and use of Hydroxyaluminum distearate .

Analyse Biochimique

Biochemical Properties

It is known that the compound is amphiphilic, meaning it has both hydrophobic and hydrophilic properties This characteristic allows it to interact with various biomolecules in unique ways, potentially influencing biochemical reactions

Molecular Mechanism

It is known to decompose upon heating , which could potentially lead to interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

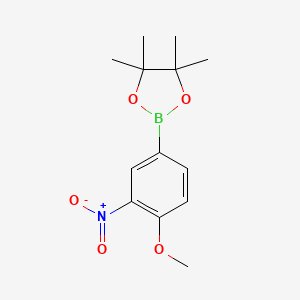

Synthetic Routes and Reaction Conditions: Hydroxyaluminum distearate is typically prepared by the saponification of stearic acid with a liquid alkali, followed by a reaction with aluminum sulfate . The process involves mixing molten stearic acid with excess sodium hydroxide solution to form a soap solution. This soap solution is then reacted with a dilute aluminum sulfate solution in the presence of an alkali solution, leading to the formation of hydroxyaluminum distearate through a double decomposition reaction .

Industrial Production Methods: In industrial settings, hydroxyaluminum distearate is produced using similar methods but on a larger scale. The process involves precise control of temperature and reaction times to ensure the quality and consistency of the final product . The compound is then dehydrated to obtain the crude product, which is further purified to achieve the desired specifications .

Analyse Des Réactions Chimiques

Types of Reactions: Hydroxyaluminum distearate undergoes various chemical reactions, including:

Oxidation: It can react with strong oxidizing agents, leading to the formation of aluminum oxide and other by-products.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride.

Substitution: Carboxylic acids or alcohols under acidic or basic conditions.

Major Products Formed:

Oxidation: Aluminum oxide and stearic acid derivatives.

Reduction: Reduced aluminum species and modified stearic acid derivatives.

Substitution: New esters or salts depending on the substituting reagent.

Comparaison Avec Des Composés Similaires

- Aluminum monostearate

- Aluminum tristearate

- Aluminum hydroxide distearate

Comparison: Hydroxyaluminum distearate is unique due to its specific molecular structure, which provides distinct properties such as forming gels with hydrocarbons and acting as a superior thickener and stabilizer . Compared to aluminum monostearate and aluminum tristearate, hydroxyaluminum distearate offers better water repellency and lubrication properties .

Propriétés

Numéro CAS |

300-92-5 |

|---|---|

Formule moléculaire |

C36H72AlO5 |

Poids moléculaire |

611.9 g/mol |

InChI |

InChI=1S/2C18H36O2.Al.H2O/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;/h2*2-17H2,1H3,(H,19,20);;1H2/q;;+2;/p-2 |

Clé InChI |

ZFBYSSBIQZUBBE-UHFFFAOYSA-L |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[Al]OC(=O)CCCCCCCCCCCCCCCCC.O |

SMILES canonique |

CCCCCCCCCCCCCCCCCC(=O)O[Al]OC(=O)CCCCCCCCCCCCCCCCC.O |

Color/Form |

WHITE POWDER |

Densité |

1.009 |

melting_point |

145 °C |

| 300-92-5 | |

Description physique |

White solid; [Hawley] White powder; Insoluble in water; [MSDSonline] |

Durée de conservation |

Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |

Solubilité |

Insoluble in water, alcohol, ether |

Origine du produit |

United States |

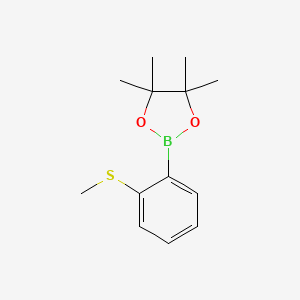

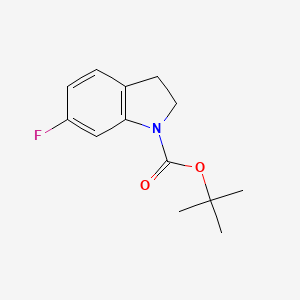

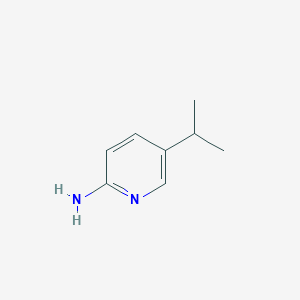

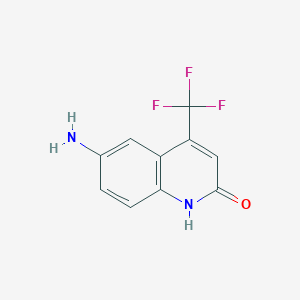

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

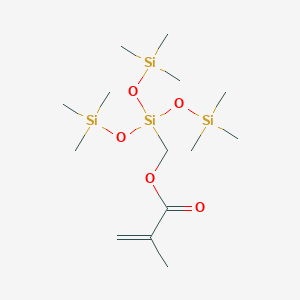

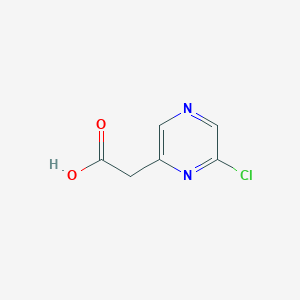

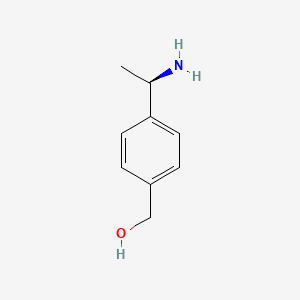

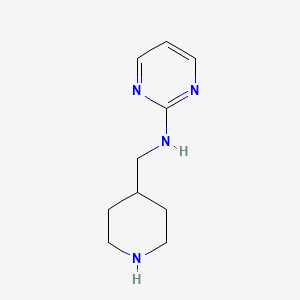

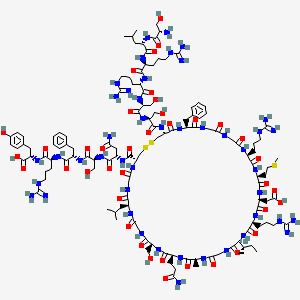

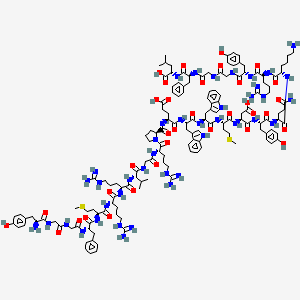

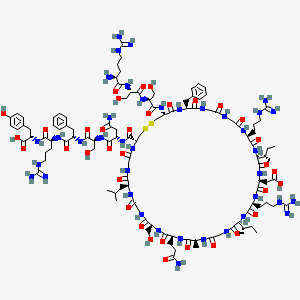

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.